3-ethyl-1-methyl-1H-pyrazol-4-aminedihydrochloride
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Overview
Description
3-ethyl-1-methyl-1H-pyrazol-4-aminedihydrochloride is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is particularly interesting due to its unique structure, which includes both ethyl and methyl substituents on the pyrazole ring, making it a valuable building block for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-1-methyl-1H-pyrazol-4-aminedihydrochloride typically involves the reaction of 3-ethyl-1-methyl-1H-pyrazole with hydrochloric acid. The reaction conditions often include:
Solvent: Ethanol or water
Temperature: Room temperature to reflux
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-ethyl-1-methyl-1H-pyrazol-4-aminedihydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding pyrazole oxides
Reduction: Formation of hydropyrazoles
Substitution: Introduction of different substituents on the pyrazole ring
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate
Reduction: Sodium borohydride or lithium aluminum hydride
Substitution: Halogenating agents like N-bromosuccinimide
Major Products
The major products formed from these reactions include pyrazole oxides, hydropyrazoles, and various substituted pyrazoles, depending on the specific reagents and conditions used.
Scientific Research Applications
3-ethyl-1-methyl-1H-pyrazol-4-aminedihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties
Medicine: Explored as a potential lead compound for drug development
Industry: Utilized in the production of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 3-ethyl-1-methyl-1H-pyrazol-4-aminedihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-ethyl-3-methyl-1H-pyrazol-4-amine dihydrochloride
- 1-ethyl-5-methyl-1H-pyrazol-4-amine dihydrochloride
- 3-ethyl-4-methyl-1H-pyrazol-5-amine hydrochloride
Uniqueness
3-ethyl-1-methyl-1H-pyrazol-4-aminedihydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
2606888-98-4 |
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Molecular Formula |
C6H13Cl2N3 |
Molecular Weight |
198.09 g/mol |
IUPAC Name |
3-ethyl-1-methylpyrazol-4-amine;dihydrochloride |
InChI |
InChI=1S/C6H11N3.2ClH/c1-3-6-5(7)4-9(2)8-6;;/h4H,3,7H2,1-2H3;2*1H |
InChI Key |
FROQEVNOSXZXPC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN(C=C1N)C.Cl.Cl |
Origin of Product |
United States |
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